Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]

Sigma-1 receptor Spirocyclic ligands Structure-affinity relationship

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] (CAS 1254981-64-0) is a spirocyclic building block comprising a furo[2,3-b]pyridine core spiro-fused to a piperidine ring (C11H14N2O, MW 190.24). The furo[2,3-b]pyridine motif is recognized as a privileged hinge-binding template in kinase inhibitor design, serving as an isosteric replacement for the 7-azaindole pharmacophore.

Molecular Formula C11H14N2O
Molecular Weight 190.24
CAS No. 1254981-64-0
Cat. No. B1651290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]
CAS1254981-64-0
Molecular FormulaC11H14N2O
Molecular Weight190.24
Structural Identifiers
SMILESC1CNCCC12COC3=C2C=CC=N3
InChIInChI=1S/C11H14N2O/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2
InChIKeyOEXJNBBFVSIROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] (CAS 1254981-64-0): Spirocyclic Scaffold for Kinase and Sigma Receptor Targeting


Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] (CAS 1254981-64-0) is a spirocyclic building block comprising a furo[2,3-b]pyridine core spiro-fused to a piperidine ring (C11H14N2O, MW 190.24) [1]. The furo[2,3-b]pyridine motif is recognized as a privileged hinge-binding template in kinase inhibitor design, serving as an isosteric replacement for the 7-azaindole pharmacophore [2]. The rigid spiro architecture, featuring zero rotatable bonds, enforces conformational constraint valuable for receptor-ligand interactions [1]. Its commercial availability with typical purities of 95–98% supports its use as a key intermediate in medicinal chemistry and chemical biology research .

Why Generic Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] Substitution Fails: Evidence-Based Differentiation from Analogs


Generic substitution among furopyridine regioisomers or related spirocyclic scaffolds is not supported by binding data. The position of the pyridine nitrogen atom, the nature of the fused heterocycle (furan vs. benzofuran vs. thiophene), and the spiro junction partner (piperidine vs. quinuclidine) each produce quantifiably distinct pharmacological profiles that preclude simple interchange [1]. The furo[2,3-b]pyridine regioisomer, as a 1'-benzyl derivative, exhibits σ1 receptor affinity of Ki = 4.9–10 nM, which is 7- to 12-fold lower than the corresponding benzofuran analog (Ki = 1.14 nM) — a difference attributed to the reduced electron density of the pyridine ring [1]. This electron-deficient character also underlies its distinct utility as a kinase hinge-binding isostere of 7-azaindole, where the furan oxygen modulates hydrogen-bonding patterns unavailable to pyrrolo[2,3-b]pyridine-based scaffolds [2].

Quantitative Differentiation Evidence for Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] vs. Closest Analogs


σ1 Receptor Affinity: 7- to 12-Fold Differentiation vs. Benzofuran Spirocyclic Analog

In a direct head-to-head radioligand binding comparison, the 1'-benzyl derivative of the furo[2,3-b]pyridine spiro-piperidine scaffold (compound 2a) exhibited σ1 receptor affinity of Ki = 4.9–10 nM, compared to the benzofuran analog (spiro[benzofuran-1,4'-piperidine], compound 1) which showed Ki = 1.14 nM [1]. This represents a 7- to 12-fold reduction in σ1 affinity upon replacing the benzofuran benzene ring with a pyridine ring [1]. The affinity loss is mechanistically attributed to the reduced electron density of the pyridine ring relative to the benzene ring [1].

Sigma-1 receptor Spirocyclic ligands Structure-affinity relationship

Regioisomeric Equivalence: N-Atom Position Does Not Significantly Modulate σ1 Affinity Across Furopyridine Isomers

All four regioisomeric furopyridine spiro-piperidines (2a–d, encompassing furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine scaffolds) displayed nearly identical σ1 receptor affinity, with Ki values falling within a narrow range of 4.9–10 nM [1]. This finding excludes a directed hydrogen-bonding interaction between the pyridine N-atom and the σ1 receptor protein, indicating that substitution at different positions on the pyridine ring does not confer additional affinity gains within this scaffold family [1]. The furo[2,3-b]pyridine scaffold therefore offers a structurally defined starting point without affinity penalty compared to its regioisomers.

Furopyridine regioisomers Sigma-1 receptor Pharmacophore mapping

Kinase Hinge-Binding Isostere: Furo[2,3-b]pyridine as a Differentiated Replacement for 7-Azaindole

The furo[2,3-b]pyridine core has been explicitly validated as an isosteric replacement for the 7-azaindole hinge-binding pharmacophore in kinase inhibitor development [1]. Unlike 7-azaindole, which relies on pyrrole N–H and pyridine N as dual hydrogen-bond donors/acceptors, the furo[2,3-b]pyridine scaffold replaces the pyrrole N–H with a furan oxygen, altering the hydrogen-bonding pattern at the kinase hinge [1]. This isosteric substitution is a recognized strategy to modulate kinase selectivity profiles, as promiscuous hinge binders like azaindoles may engage multiple kinases, whereas the modified electronics and geometry of the furo[2,3-b]pyridine core can shift the selectivity fingerprint [1].

Kinase inhibitor design Hinge-binding pharmacophore Isosteric replacement

Synthetic Accessibility: 4-Step, Multi-Gram Scale Route with Cross-Coupling Handles

A published synthetic route enables access to functionalized furo[2,3-b]pyridines in four steps on multi-gram scale, with only one chromatographic purification required [1]. The route installs synthetic handles at the 3- and 5-positions for palladium-mediated chemoselective cross-coupling, enabling rapid diversification of the furo[2,3-b]pyridine core for structure-activity relationship (SAR) studies [1]. This contrasts with some furopyridine regioisomers that may require lengthier syntheses or lack regioselective functionalization handles.

Synthetic chemistry Building block supply Cross-coupling

Physicochemical Profile: Rigid Spiro Architecture with Zero Rotatable Bonds

The spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] scaffold exhibits zero rotatable bonds, a topological polar surface area (TPSA) of 34.2 Ų, and a calculated XLogP3 of 1.1 [1]. The absence of rotatable bonds enforces conformational rigidity, which can enhance binding entropy and selectivity for biological targets compared to more flexible analogs [1]. In comparison, non-spirocyclic furopyridine-piperidine constructs with an exocyclic methylene linker would introduce at least one additional rotatable bond, reducing conformational constraint.

Physicochemical properties Conformational restriction Drug-likeness

High σ1/σ2 Subtype Selectivity Within the Furopyridine Spirocyclic Series

The regioisomeric furopyridine spiro-piperidine series (2a–d, including the furo[2,3-b]pyridine scaffold) demonstrated high selectivity for the σ1 receptor subtype over the σ2 subtype in radioligand binding assays [1]. This stands in contrast to the benzofuran analog 1, which achieved a σ1/σ2 selectivity ratio of 1,130 (σ1 Ki = 1.14 nM) [1]. While exact σ2 Ki values for the individual furopyridine regioisomers were not separately tabulated in the abstracted data, the paper highlights this selectivity as a distinguishing feature of the furopyridine series [1].

Sigma receptor subtypes Selectivity profiling CNS drug discovery

High-Value Application Scenarios for Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] in Drug Discovery and Chemical Biology


σ1 Receptor Ligand Development with Differentiated CNS Pharmacophore Space

Research programs targeting the σ1 receptor for neuropathic pain, depression, or neurodegenerative diseases can leverage the furo[2,3-b]pyridine spiro-piperidine scaffold as a starting point that occupies distinct pharmacophore space from the extensively studied benzofuran series. The 7- to 12-fold lower σ1 affinity (Ki = 4.9–10 nM vs. 1.14 nM for benzofuran analog 1) [1] offers a tunable affinity window potentially suitable for PET tracer development or for indications requiring partial rather than full receptor engagement. The high σ1/σ2 selectivity of the furopyridine series supports clean pharmacological profiling [1].

Kinase Inhibitor Scaffold Diversification via Isosteric Hinge-Binder Replacement

The furo[2,3-b]pyridine core functions as a direct isosteric replacement for the 7-azaindole hinge-binding motif widely used in kinase inhibitors such as vemurafenib [1]. Medicinal chemistry teams seeking to escape azaindole-associated polypharmacology or to generate novel intellectual property can procure the spiro-piperidine form of this scaffold for library synthesis. The pre-installed cross-coupling handles at the 3- and 5-positions enable rapid parallel diversification, while the demonstrated multi-gram synthetic route ensures supply continuity for hit-to-lead and lead optimization campaigns [1].

Conformationally Constrained Fragment Library for Biophysical Screening

With zero rotatable bonds and a balanced lipophilicity profile (XLogP3 = 1.1, TPSA = 34.2 Ų) [1], the spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] scaffold is ideally suited for inclusion in fragment-based drug discovery (FBDD) libraries. Its rigid spiro architecture minimizes entropic penalties upon target binding, potentially yielding higher hit rates in biophysical screens (SPR, NMR, DSF) compared to more flexible fragments. The scaffold's commercial availability at 95–98% purity supports direct use in fragment screening campaigns without additional synthetic investment [2].

Chemical Biology Probe Development with Regioisomeric Control

The demonstrated equivalence of all four furopyridine regioisomers in σ1 receptor binding (Ki = 4.9–10 nM) [1] means that researchers can select the furo[2,3-b]pyridine scaffold based on synthetic convenience or downstream functionalization requirements without compromising target engagement. This is particularly valuable for chemical probe development programs where the regioisomeric identity influences the vector of substituent attachment and, consequently, the overall molecular geometry of the probe molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.